3-Nitro-8-propoxyquinolin-4-ol

Catalog No.
S14007847
CAS No.
M.F
C12H12N2O4
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-8-propoxyquinolin-4-ol

Product Name

3-Nitro-8-propoxyquinolin-4-ol

IUPAC Name

3-nitro-8-propoxy-1H-quinolin-4-one

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c1-2-6-18-10-5-3-4-8-11(10)13-7-9(12(8)15)14(16)17/h3-5,7H,2,6H2,1H3,(H,13,15)

InChI Key

NZZFDGYSQHLKTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-]

3-Nitro-8-propoxyquinolin-4-ol is a compound belonging to the quinoline family, which is characterized by its unique structure that includes a nitro group and a propoxy substituent. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound's molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of approximately 232.24 g/mol. Its structure features a quinoline core with a hydroxyl group at the 4-position and a nitro group at the 3-position, which contributes to its chemical reactivity and biological properties.

Typical of quinoline derivatives:

  • Oxidation: This process involves adding oxygen or removing hydrogen, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitro or hydroxyl groups can be substituted with other functional groups through nucleophilic substitution mechanisms.

These reactions can lead to the formation of various derivatives that may exhibit altered biological activities.

Quinoline derivatives, including 3-nitro-8-propoxyquinolin-4-ol, are known for their significant biological activities. They exhibit:

  • Antimicrobial Activity: Many quinoline derivatives have been shown to inhibit bacterial growth and are being explored as potential antibiotics.
  • Anticancer Properties: Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with DNA synthesis.
  • Antiviral Effects: Certain derivatives have demonstrated activity against viral infections, making them candidates for antiviral drug development.

The specific biological activity of 3-nitro-8-propoxyquinolin-4-ol requires further investigation to fully elucidate its pharmacological potential.

The synthesis of 3-nitro-8-propoxyquinolin-4-ol typically involves multi-step organic reactions. Common methods include:

  • Nitration of Quinoline Derivatives: Starting from an appropriate quinoline precursor, nitration can be performed using nitric acid to introduce the nitro group at the 3-position.
  • Alkylation: The propoxy group can be introduced via alkylation reactions, often using alkyl halides in the presence of a base.
  • Hydroxylation: The hydroxyl group at the 4-position can be introduced through various methods such as reduction of corresponding ketones or direct hydroxylation.

These synthetic pathways allow for the modification of the quinoline core to produce various derivatives with desired properties.

3-Nitro-8-propoxyquinolin-4-ol has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its properties may allow for applications in dye production or as a fluorescent probe.

Interaction studies of 3-nitro-8-propoxyquinolin-4-ol focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors involved in disease pathways.
  • In Vitro Assays: Evaluating its efficacy against various pathogens or cancer cell lines to determine its therapeutic potential.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy and lower toxicity.

Several compounds share structural similarities with 3-nitro-8-propoxyquinolin-4-ol, particularly within the quinoline family. Notable examples include:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for chelating metal ions
4-ChloroquinolineChlorine substituent at position 4Exhibits potent antimicrobial activity
6-NitroquinolineNitro group at position 6Potential anticancer activity

3-Nitro-8-propoxyquinolin-4-ol is unique due to its specific combination of nitro and propoxy groups, which may enhance its solubility and biological activity compared to other derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (propoxy) groups may also influence its reactivity and interaction with biological targets, making it an interesting candidate for further research in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

248.07970687 g/mol

Monoisotopic Mass

248.07970687 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types